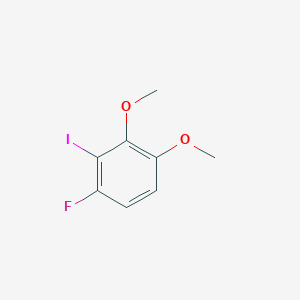

1-Fluoro-2-iodo-3,4-dimethoxybenzene

Description

Contextualization of Halogenated Aromatic Compounds in Synthetic Chemistry

Halogenated aromatic compounds are foundational pillars in modern organic synthesis. iloencyclopaedia.org Their utility stems from the dual nature of halogen substituents, which can act as directing groups in electrophilic aromatic substitutions and, more importantly, serve as versatile synthetic handles for a vast array of transformations. The carbon-halogen bond provides a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds, most notably through transition metal-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. nih.gov This capability has made halogenated aromatics indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials like high-performance polymers. numberanalytics.com The strategic incorporation of halogens allows for precise control over molecular architecture, enabling the construction of complex frameworks from simpler precursors.

Importance of the Dimethoxybenzene Core Structure in Chemical Synthesis

The dimethoxybenzene scaffold is a common motif found in numerous natural products and pharmacologically active molecules. researchgate.netbohrium.com The two methoxy (B1213986) (-OCH3) groups significantly influence the electronic properties of the benzene (B151609) ring. As strong electron-donating groups, they activate the aromatic system, making it more susceptible to electrophilic substitution. Furthermore, their steric and electronic nature plays a crucial role in directing the regioselectivity of these reactions. fiveable.me Beyond electrophilic chemistry, methoxy groups are powerful ortho-directing groups in a class of reactions known as directed ortho-metalation (DoM), where a strong base selectively removes a proton from the position adjacent to the methoxy group. organic-chemistry.orgwikipedia.org This strategy provides a highly regioselective method for functionalizing the aromatic ring. wikipedia.org The dimethoxybenzene core is also explored in materials science, for instance, as a component of redox-active molecules for non-aqueous flow batteries. rsc.org

| Property | Value |

| Chemical Name | 1-Fluoro-2-iodo-3,4-dimethoxybenzene |

| Molecular Formula | C₈H₈FIO₂ |

| Molecular Weight | 282.05 g/mol |

| Isomeric Structure | The subject of this article is the 3,4-dimethoxy isomer. An alternative isomer, 1-Fluoro-2-iodo-4,5-dimethoxybenzene, is also known and has the CAS Number 900175-06-6. bldpharm.com |

Strategic Positioning of Halogen Substituents in Aromatic Systems

The placement of substituents on a benzene ring is critical as it dictates the outcome of subsequent reactions. fiveable.melibretexts.org In polysubstituted benzenes, the existing groups collectively determine the position of any new incoming group. rsc.org Halogens, while deactivating the ring towards electrophilic aromatic substitution due to their inductive electron withdrawal, are ortho- and para-directing because of resonance effects. fiveable.me The strategic positioning of different halogens (e.g., fluorine vs. iodine) on the same ring creates opportunities for selective chemistry. The significant differences in the reactivity of carbon-halogen bonds (C-I < C-Br < C-Cl < C-F) in reactions like palladium-catalyzed cross-coupling allow for sequential, site-selective modifications. nih.gov An iodo-substituted position can be selectively functionalized while leaving a fluoro-substituted position intact for a later transformation. This orthogonal reactivity is a powerful tool in multistep synthesis. libretexts.org

Unique Reactivity Profile of this compound for Directed Functionalization

The compound this compound is a prime example of a polysubstituted arene designed for controlled, stepwise functionalization. Its reactivity is governed by the interplay of its four distinct substituents.

Iodine at C-2 : The carbon-iodine bond is the most labile among the carbon-halogen bonds, making it the primary site for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of aryl, alkyl, or alkynyl groups at this position.

Fluorine at C-1 : The fluorine atom is a potent directing group for ortho-metalation. researchgate.net Its high electronegativity increases the acidity of the adjacent protons, facilitating deprotonation by strong bases like organolithium reagents. researchgate.net In a competition, fluorine can be a more powerful directing group than methoxy substituents under certain conditions. researchgate.net The C-F bond itself is very strong and generally unreactive in cross-coupling reactions, preserving it as a functional group or for later modification.

Methoxy Groups at C-3 and C-4 : Both methoxy groups are also effective directed metalation groups (DMGs). harvard.edu Their presence, in concert with the fluorine atom, creates a complex system where the choice of organolithium base and reaction conditions can potentially fine-tune the site of lithiation, enabling highly selective functionalization at different positions on the ring.

This unique combination of a reactive site for coupling (iodine) and multiple, competing directing groups (fluorine and two methoxy groups) offers a sophisticated platform for synthesizing highly complex, polysubstituted aromatic compounds through sequential and regioselective reaction pathways.

| Substituent | Position | Primary Role in Synthesis |

| Fluoro (-F) | C-1 | Strong ortho-directing group for metalation; Inductive electron withdrawal. researchgate.net |

| Iodo (-I) | C-2 | Excellent leaving group for cross-coupling reactions. nih.gov |

| Methoxy (-OCH₃) | C-3 | Electron-donating group; ortho-directing group for metalation. harvard.edu |

| Methoxy (-OCH₃) | C-4 | Electron-donating group; ortho-directing group for metalation. harvard.edu |

Overview of Current Research Trends in Halo-Dimethoxyarene Chemistry

Current research involving halo-dimethoxyarenes is focused on expanding their synthetic utility and application in various fields. A significant trend is the development of novel and more efficient synthetic methodologies, including organocatalytic and photoredox-catalyzed reactions, to construct and functionalize these scaffolds under milder conditions. rsc.orgnih.gov There is continued interest in leveraging these building blocks for the synthesis of complex natural products and pharmaceutical agents, where precise substituent patterns are often crucial for biological activity. researchgate.netbohrium.com In materials science, derivatives of dimethoxybenzene are being investigated for their electronic properties, with applications in organic electronics and energy storage systems, such as redox flow batteries. rsc.org The strategic use of halogenation, combined with advanced cross-coupling and C-H functionalization techniques, remains a central theme, enabling the rapid assembly of molecular diversity from these versatile aromatic cores. nih.gov

Properties

IUPAC Name |

1-fluoro-2-iodo-3,4-dimethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FIO2/c1-11-6-4-3-5(9)7(10)8(6)12-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHVUEOLYZOGTRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)F)I)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Fluoro 2 Iodo 3,4 Dimethoxybenzene

Strategies for Regioselective Halogenation of Dimethoxybenzenes

The synthesis of halogenated dimethoxybenzenes is fundamentally governed by the directing effects of the methoxy (B1213986) groups, which are powerful ortho- and para-directing activators in electrophilic aromatic substitution reactions. The challenge lies in controlling the position of halogenation, especially when multiple positions are activated.

Electrophilic Iodination Approaches to Poly(dimethoxy)benzenes

Electrophilic iodination is a common method for introducing an iodine atom onto an activated aromatic ring. Various reagents and conditions have been developed to achieve this transformation with high efficiency and regioselectivity. mdpi.com The choice of iodinating agent and reaction conditions can significantly influence the outcome, particularly for highly activated substrates like dimethoxybenzenes. mdpi.comresearchgate.net

Common electrophilic iodination reagents include molecular iodine (I₂) in the presence of an oxidizing agent, N-Iodosuccinimide (NIS), and 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH). organic-chemistry.org For instance, the combination of elemental iodine with 30% aqueous hydrogen peroxide has been shown to be effective for the iodination of methoxy-substituted aromatic compounds. researchgate.net This system can operate under solvent-free conditions, offering a greener chemical process. researchgate.net For trimethoxybenzenes, a substrate-to-I₂-to-oxidant ratio of 1:0.5:0.6 is often sufficient for high conversion, demonstrating high atom economy with respect to iodine. researchgate.net

The regioselectivity is dictated by the electronic and steric environment of the benzene (B151609) ring. In 1,2-dimethoxybenzene (B1683551) (veratrole), iodination typically occurs at the positions para to the methoxy groups. For 1,3-dimethoxybenzene, iodination with I₂/H₂O₂ yields 4-iodo-1,3-dimethoxybenzene. researchgate.net When considering a 3,4-dimethoxy substituted pattern as in the precursor to the target molecule, the positions ortho to each methoxy group (positions 2 and 5) and para to the other are highly activated.

Table 1: Reagents for Electrophilic Iodination of Methoxyarenes

| Reagent System | Substrate Type | Key Features | Citations |

| I₂ / 30% aq. H₂O₂ | Di- and trimethoxybenzenes | Green, solvent-free conditions possible, high atom economy. | researchgate.net |

| N-Iodosuccinimide (NIS) / TFA (cat.) | Methoxy-substituted aromatics | Mild conditions, short reaction times, excellent yields. | organic-chemistry.org |

| KI / H₂O₂ / Strong Acid | Electron-rich arenes | Efficient oxidative iodination. | organic-chemistry.org |

| DIH / Thiourea (B124793) (cat.) | Activated aromatic compounds | Organocatalytic, mild conditions, highly regioselective. | organic-chemistry.org |

| N-Iodosuccinimide (NIS) / HFIP | Arenes and heterocycles | Mild, catalyst-free, high yields and regioselectivity. | organic-chemistry.orgnih.gov |

Hexafluoroisopropanol (HFIP) has emerged as a beneficial solvent that can enhance the reactivity of N-halosuccinimides, allowing for mild and regioselective halogenations without the need for an additional catalyst. organic-chemistry.orgnih.gov

Nucleophilic Fluorination Routes to Fluoro-Dimethoxyarenes

Introducing a fluorine atom onto an aromatic ring can be achieved via nucleophilic aromatic substitution (SNA_r_), particularly if the ring is activated by electron-withdrawing groups. However, for electron-rich systems like dimethoxybenzenes, direct nucleophilic fluorination is challenging. ucla.edu Alternative strategies often involve electrophilic fluorination or Sandmeyer-type reactions on an appropriate aniline (B41778) precursor.

Electrophilic fluorinating agents, such as Selectfluor® (F-TEDA-BF₄), are often used for electron-rich arenes. nsf.gov However, the reaction of dialkoxybenzenes with Selectfluor can be complex. While meta-dimethoxybenzene undergoes fluorination, ortho- and para-dimethoxybenzenes can preferentially lead to amination products, where a nitrogen heterocycle from the reaction medium is incorporated. nsf.gov This is rationalized by an initial oxidation of the electron-rich arene by Selectfluor to form a radical cation, which is then trapped by a nucleophile. nsf.gov

For the synthesis of fluoro-dimethoxyarenes, a more reliable method often involves a de novo approach starting with a fluorinated precursor or using a diazotization-fluorination sequence (Balz-Schiemann reaction) on a dimethoxyaniline derivative. Mechanochemical methods for nucleophilic fluorination using potassium fluoride (B91410) (KF) have also been developed as a rapid and environmentally friendly route, though they are typically applied to activated N-heteroaryl halides. rsc.org

De Novo Synthesis Approaches from Precursors

De novo synthesis involves constructing the target molecule from precursors that already contain some of the required functionalities. This approach can offer better control over the final substitution pattern.

Synthesis from Fluoroarene Derivatives via Nucleophilic Aromatic Substitution

This pathway would involve starting with a fluoroarene already bearing other functional groups that can be converted into the desired methoxy or iodo substituents. For instance, a synthesis could commence from a fluorinated phenol (B47542) or nitrobenzene (B124822) derivative. The hydroxyl or nitro groups can direct subsequent electrophilic substitutions or be chemically modified. If a nitro group is present, it can activate the ring for nucleophilic substitution to introduce methoxy groups, although this is less common for methoxy substitution than for other nucleophiles. A more common route involves the reduction of the nitro group to an amine, followed by diazotization and subsequent conversion to the iodide.

Iodination of Fluorinated Dimethoxybenzene Precursors

A highly plausible synthetic route to 1-Fluoro-2-iodo-3,4-dimethoxybenzene involves the direct iodination of 1-fluoro-3,4-dimethoxybenzene. The regiochemical outcome of this electrophilic substitution is determined by the combined directing effects of the substituents.

The fluorine atom is a deactivating but ortho-, para-director. The two methoxy groups are strong activating ortho-, para-directors. In 1-fluoro-3,4-dimethoxybenzene, the potential sites for iodination are C2, C5, and C6.

Position 2: Ortho to the fluorine and the C3-methoxy group. This position is electronically activated by the C3-methoxy group.

Position 5: Ortho to the C4-methoxy group and para to the fluorine. This position is strongly activated.

Position 6: Ortho to the fluorine and meta to both methoxy groups. This position is less activated.

The strong activating and directing effects of the two adjacent methoxy groups would likely dominate, favoring substitution at positions 2 and 5. Separating the resulting isomers would be a necessary subsequent step. The nitration of 2-fluoro-1,4-dimethoxybenzene, for example, yields 1-fluoro-2,5-dimethoxy-4-nitrobenzene, demonstrating that substitution occurs para to the fluorine and ortho to a methoxy group. mdpi.com This suggests that in the case of 1-fluoro-3,4-dimethoxybenzene, iodination at position 5 might be a significant competing reaction.

Multi-step Convergent and Divergent Synthetic Pathways

A logical multi-step linear synthesis for this compound can be proposed starting from commercially available materials.

Proposed Linear Synthetic Pathway:

Nitration of Veratrole: Start with 1,2-dimethoxybenzene (veratrole) and perform a nitration reaction to obtain 4-nitroveratrole.

Reduction of Nitro Group: The nitro group of 4-nitroveratrole is reduced to an amino group to yield 3,4-dimethoxyaniline (B48930).

Fluorination via Balz-Schiemann Reaction: The 3,4-dimethoxyaniline is converted to the corresponding diazonium salt, which is then subjected to thermal decomposition in the presence of a tetrafluoroborate (B81430) anion (BF₄⁻) to produce 1-fluoro-3,4-dimethoxybenzene.

This pathway represents a divergent point at the 1-fluoro-3,4-dimethoxybenzene intermediate, which could be used to synthesize various other halogenated or functionalized analogues.

Reactivity and Transformation Studies of 1 Fluoro 2 Iodo 3,4 Dimethoxybenzene

Cross-Coupling Reactions Involving Carbon-Halogen Bonds

The presence of two different halogen atoms (iodine and fluorine) on the benzene (B151609) ring of 1-Fluoro-2-iodo-3,4-dimethoxybenzene offers a platform for selective chemical transformations. The significant difference in the bond dissociation energies of the Carbon-Iodine (C-I) and Carbon-Fluorine (C-F) bonds is the cornerstone of this selectivity. The C-I bond is considerably weaker and therefore more susceptible to oxidative addition by transition metal catalysts, which is the key initial step in most cross-coupling reactions.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium catalysis is a dominant methodology for the formation of carbon-carbon bonds in modern organic synthesis. mdpi.com For substrates like this compound, these reactions can proceed with high chemoselectivity, targeting the C-I bond while leaving the C-F bond intact.

The Suzuki and Sonogashira reactions are powerful palladium-catalyzed methods for forming new C-C bonds at the site of the aryl iodide.

In a typical Suzuki coupling , the C-I bond of this compound would undergo oxidative addition to a Palladium(0) complex. The resulting arylpalladium(II) intermediate then undergoes transmetalation with an organoboron reagent, such as a boronic acid or its ester, in the presence of a base. organic-chemistry.org The final step, reductive elimination, yields the coupled product and regenerates the Pd(0) catalyst, allowing the cycle to continue. The base is crucial as it activates the boronic acid, facilitating the transmetalation step. organic-chemistry.org

The Sonogashira coupling follows a similar catalytic cycle but utilizes a terminal alkyne as the coupling partner. This reaction is typically co-catalyzed by a copper(I) salt. nih.gov The process involves the formation of a copper(I) acetylide in situ, which then transmetalates with the arylpalladium(II) halide intermediate. nih.gov Subsequent reductive elimination affords the aryl-alkyne product. Copper-free Sonogashira protocols have also been developed, which can be advantageous for preventing the unwanted homocoupling of terminal alkynes. nih.govkaust.edu.sa

For this compound, these reactions would selectively activate the C-I bond, enabling the synthesis of a wide array of derivatives where the iodine atom is replaced by an aryl, vinyl, or alkynyl group.

The efficiency and selectivity of palladium-catalyzed cross-coupling reactions are highly dependent on the choice of the palladium precursor and, critically, the ancillary ligands. The ligand stabilizes the palladium center, modulates its reactivity, and facilitates key steps in the catalytic cycle.

Table 1: Representative Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Iodides

| Reaction | Palladium Source | Ligand | Base | Solvent | Typical Temp. (°C) |

|---|---|---|---|---|---|

| Suzuki | Pd(OAc)₂ or Pd₂(dba)₃ | PPh₃, P(t-Bu)₃, or SPhos | K₂CO₃, Cs₂CO₃, or K₃PO₄ | Toluene, Dioxane, or DMF/H₂O | 80-110 |

| Sonogashira | Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ | PPh₃ | Et₃N or DIPEA | THF or DMF | 25-70 |

This table presents generalized conditions based on established protocols for aryl iodides. Optimal conditions for this compound would require experimental validation.

Other Transition Metal-Catalyzed Coupling Reactions (e.g., Rh, Ru)

While palladium remains the most common catalyst for these transformations, other transition metals like rhodium (Rh) and ruthenium (Ru) have emerged as powerful catalysts for a variety of organic reactions. Rhodium complexes, for example, are exceptionally significant in homogeneous catalysis and are known to effectively catalyze C-H activation and annulation reactions. researchgate.netresearchgate.net Rhodium-based catalysts have demonstrated high efficiency and functional group tolerance in chelation-assisted C-H functionalization. nih.gov

Ruthenium catalysts have also been developed for cross-coupling reactions, offering alternative reactivity and sometimes improved cost-effectiveness. organic-chemistry.org For instance, ruthenium systems have been successfully employed in oxidative cross-coupling reactions and deoxygenative couplings. organic-chemistry.orgnih.gov However, the application of rhodium and ruthenium catalysts specifically for the cross-coupling of the C-I bond in substrates like this compound is less common compared to palladium. Their utility is more prominently featured in other types of transformations, such as C-H functionalization or metathesis. nih.govresearchgate.net

C-H Functionalization Strategies

Beyond transformations of the carbon-halogen bonds, the C-H bonds of the aromatic ring present opportunities for functionalization, offering a direct route to introduce new substituents without pre-existing functional groups.

Directed ortho-Metalation (DoM) and Related Reactions

Directed ortho-metalation (DoM) is a powerful strategy for regioselective C-H functionalization. wikipedia.org The reaction relies on a "directing metalation group" (DMG) on the aromatic ring, which coordinates to an organolithium reagent (typically n-butyllithium or sec-butyllithium). This coordination positions the strong base to selectively deprotonate the C-H bond at the adjacent ortho position, forming an aryllithium intermediate. This intermediate can then be trapped with a wide range of electrophiles to introduce a new substituent with high regiocontrol. wikipedia.org

In this compound, the methoxy (B1213986) groups are known to be effective DMGs. The molecule has two available C-H bonds. Deprotonation could potentially occur at either C5 (ortho to the 4-methoxy group) or C6 (ortho to the 3-methoxy group). The directing ability of the two methoxy groups, combined with steric and electronic effects from the iodine and fluorine substituents, would determine the site of metalation. The resulting aryllithium species could then react with electrophiles such as aldehydes, ketones, carbon dioxide, or alkyl halides to install a variety of functional groups, further demonstrating the synthetic utility of this compound.

Role of Fluorine and Methoxy Groups as Directing Groups

In electrophilic aromatic substitution, the methoxy (-OCH₃) and fluorine (-F) groups are both classified as ortho, para-directing groups. However, they exhibit significantly different activation characteristics.

Methoxy Groups: The oxygen atom in a methoxy group possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). This effect is strong and significantly increases the electron density at the ortho and para positions, making the ring much more reactive towards electrophiles than benzene itself. This activating effect generally outweighs its inductive electron-withdrawing (-I) effect.

Fluorine Atom: Fluorine is the most electronegative element, and its primary influence is a strong inductive electron-withdrawal (-I effect), which deactivates the benzene ring towards electrophilic attack. However, like the methoxy group, it also has lone pairs that can participate in resonance (+R effect), directing incoming electrophiles to the ortho and para positions. Because its -I effect dominates its +R effect, fluorine is considered a deactivating, ortho, para-directing group.

In this compound, the two powerful activating methoxy groups at positions 3 and 4 would dominate the directing effects, making the positions ortho and para to them the most nucleophilic.

Chemo- and Regioselectivity in Metalation Processes

Metalation, particularly lithiation using organolithium reagents, is a key method for functionalizing aromatic rings. The chemo- and regioselectivity are controlled by two primary pathways: directed ortho-metalation (DoM) and halogen-metal exchange.

Directed ortho-Metalation (DoM): Methoxy groups are potent directing groups for metalation. They can coordinate with the lithium reagent, delivering it to a neighboring ortho position, where proton abstraction occurs. In the target molecule, the methoxy group at C-3 could direct metalation to the C-2 position, while the methoxy at C-4 could direct it to the C-5 position.

Halogen-Metal Exchange: The carbon-iodine bond is significantly weaker and more polarized than C-H, C-F, or C-O bonds. Consequently, it can readily undergo exchange with organolithium reagents. This process is typically very fast, often occurring at low temperatures.

In the case of this compound, a competition exists between DoM directed by the methoxy groups and halogen-metal exchange at the C-I bond. Due to the high reactivity of the C-I bond, halogen-metal exchange is the most probable outcome, leading to the formation of an aryllithium species at the C-2 position.

| Process | Directing Group(s) | Probable Site of Metalation | Relative Rate |

| Halogen-Metal Exchange | Iodine | C-2 | Very Fast |

| Directed ortho-Metalation | 3-Methoxy | C-2 | Slower |

| Directed ortho-Metalation | 4-Methoxy | C-5 | Slower |

Transition Metal-Catalyzed C-H Activation

Transition metal-catalyzed C-H activation is a powerful strategy for forming new carbon-carbon and carbon-heteroatom bonds directly from C-H bonds. princeton.edu The presence of multiple functional groups on the benzene ring can influence the site-selectivity of these reactions.

Ortho-Fluorine Directed C-H Functionalization

While less common than other directing groups, the fluorine atom can act as a directing group in certain C-H activation reactions. The reactivity of C-H bonds situated ortho to a fluorine substituent in fluoroarenes is often enhanced in reactions with metal centers. nih.govresearchgate.net This effect is attributed to a combination of factors, including the acidity of the C-H bond and favorable interactions between the electronegative fluorine and the metal center during the C-H cleavage step. nih.govresearchgate.net This directing effect could potentially facilitate the functionalization of the C-H bond at the C-6 position of the target molecule, although this would have to compete with activation at other sites.

Mechanistic Aspects of C-H Cleavage and Functionalization

The mechanism of transition metal-catalyzed C-H activation often involves the formation of a cyclometalated intermediate. For a substrate like this compound, a plausible general mechanism would involve:

Coordination: A functional group on the substrate, such as one of the methoxy groups, coordinates to the metal catalyst.

C-H Cleavage: The catalyst then cleaves a nearby C-H bond. This is often the rate-determining step and can proceed through several pathways, such as concerted metalation-deprotonation (CMD) or oxidative addition.

Functionalization: The resulting metallacyclic intermediate reacts with a coupling partner.

Reductive Elimination: The final product is released, and the catalyst is regenerated.

Computational and experimental studies on related systems have been crucial in elucidating these mechanistic pathways. researchgate.net

Halogen Exchange and Functional Group Interconversion

Halogen exchange (HALEX) reactions are important for modifying the reactivity of aryl halides. frontiersin.orgnih.gov These reactions allow for the interconversion of different halogen substituents on an aromatic ring, often mediated by metal catalysts or fluoride (B91410) salts. nih.govscience.gov

Selective Fluorine-Iodine Exchange Reactions

In a molecule containing both fluorine and iodine, the vast difference in carbon-halogen bond strengths (C-I ≈ 228 kJ/mol, C-F ≈ 485 kJ/mol) governs the selectivity of exchange reactions. The C-I bond is much weaker and therefore significantly more reactive.

It is highly probable that any halogen exchange reaction would occur selectively at the C-2 position, replacing the iodine atom. Converting an aryl iodide to an aryl fluoride typically requires a fluoride source like AgF or KF, often with a palladium or copper catalyst. nih.gov The reverse reaction, converting the highly stable C-F bond to a C-I bond, is exceptionally difficult and would require harsh conditions and specialized reagents designed for C-F activation. organic-chemistry.org Therefore, selective functionalization via iodine exchange is the expected pathway.

| Reaction Type | Halogen Involved | Reagents / Catalysts | Expected Outcome |

| Iodide to Fluoride | Iodine | KF or AgF, Pd or Cu catalyst | Selective replacement of Iodine with Fluorine |

| Fluoride to Iodide | Fluorine | Specialized C-F activation reagents | Highly Unlikely / Requires harsh conditions |

Radical and Photochemical Reactions

The photochemical behavior of iodoarenes is a well-established field, with the C-I bond being susceptible to homolytic cleavage upon irradiation with ultraviolet light. This process generates an aryl radical and an iodine radical, which can then participate in a variety of subsequent reactions.

Photoinduced Activation of Iodoaryl Bonds

The absorption of UV light by this compound is expected to lead to the homolysis of the C-I bond, which is the weakest bond among the substituents. This would generate a 2-fluoro-3,4-dimethoxyphenyl radical. The fate of this radical would depend on the reaction conditions, such as the solvent and the presence of radical traps. In the absence of other reagents, it could abstract a hydrogen atom from the solvent or another molecule to form 1-fluoro-2,3-dimethoxybenzene, or it could participate in dimerization or other radical-mediated processes. No specific studies documenting this photoactivation for the title compound have been identified.

Electron Transfer Processes in Photoredox Catalysis

In the context of photoredox catalysis, iodoarenes can act as aryl radical precursors. An excited photocatalyst can transfer an electron to the iodoarene, leading to the formation of a radical anion which then fragments to release an iodide anion and an aryl radical. This aryl radical can then engage in various coupling reactions. Given the electron-rich nature of the 3,4-dimethoxyphenyl ring, this compound could potentially be a substrate in such transformations. However, literature specifically implicating this compound in photoredox catalytic cycles is currently unavailable.

Hypervalent Iodine Chemistry and Related Oxidative Transformations

Hypervalent iodine compounds are valuable reagents in organic synthesis, known for their oxidizing properties and ability to facilitate a wide range of transformations. Iodoarenes are the precursors to these powerful reagents.

Aryl-Iodine(III) Bond Activation and Reactivity

The oxidation of the iodine atom in this compound would lead to the formation of a hypervalent iodine(III) species, such as an aryl-λ³-iodane. This can be achieved using various oxidizing agents like peracids or other strong oxidants. These resulting hypervalent iodine compounds, for example, (diacetoxyiodo)arenes, can then be used in a variety of synthetic applications. The electronic nature of the aryl group can influence the stability and reactivity of the resulting hypervalent iodine reagent. The electron-donating methoxy groups in this compound would likely stabilize the iodine(III) center. However, no reports on the synthesis and characterization of hypervalent iodine compounds derived from this specific iodoarene were found.

Oxidative Functionalization Pathways

Once formed, the hypervalent iodine(III) derivative of this compound could mediate various oxidative functionalization reactions. These include the transfer of the aryl group to nucleophiles in reactions like α-arylation of carbonyl compounds or the arylation of amines and phenols. The hypervalent iodine center can also facilitate oxidative cyclizations and rearrangements. The specific pathways and the efficiency of such reactions would be dependent on the exact structure of the hypervalent iodine reagent and the reaction conditions. Detailed experimental work is required to explore these potential oxidative functionalization pathways for this compound.

Mechanistic Investigations of Reactions Involving 1 Fluoro 2 Iodo 3,4 Dimethoxybenzene

Reaction Kinetics and Rate-Determining Steps

The kinetics of a multi-step reaction are dictated by the slowest step in the sequence, known as the rate-determining step (RDS). libretexts.orgyoutube.comyoutube.com For SNAr reactions, the mechanism generally proceeds in two steps: the initial nucleophilic attack to form a resonance-stabilized carbanion intermediate (a Meisenheimer-Jackson complex), followed by the departure of the leaving group to restore aromaticity.

The rate equation for the reaction provides insight into which particles are involved in the RDS. youtube.com In many SNAr reactions, the first step—the formation of the Meisenheimer complex—is the slow, rate-determining one. However, when the leaving group is a poor one, such as fluoride (B91410), the second step—the expulsion of the leaving group—can become rate-limiting. researchgate.net Studies on the SNAr reactions of other 6-halopurines have shown that with fluoride as the leaving group, the decomposition of the Meisenheimer intermediate is indeed the RDS. researchgate.net This is attributed to the high strength of the C-F bond, which requires significant energy to break.

A generalized SNAr mechanism is presented below: Table 1: Steps in a Typical SNAr Reaction

| Step | Description | Kinetic Significance |

|---|---|---|

| Step 1 | Nucleophilic attack on the carbon bearing a leaving group (L), forming a negatively charged intermediate (Meisenheimer Complex). | Often the rate-determining step, especially with good leaving groups. |

| Step 2 | Expulsion of the leaving group (L⁻) from the intermediate, restoring the aromaticity of the ring. | Can become rate-determining with poor leaving groups like fluoride. researchgate.net |

Given that 1-Fluoro-2-iodo-3,4-dimethoxybenzene contains both fluoride and iodide, the specific RDS would depend on the reaction conditions and the attacking nucleophile. The much weaker C-I bond suggests that if substitution occurs at the iodine-bearing carbon, Step 1 would almost certainly be rate-determining.

Elucidation of Reaction Intermediates

Under different reaction conditions, such as the presence of a very strong base, other intermediates could be formed. For instance, related di-halogenated dimethoxybenzenes are known to form highly reactive benzyne (B1209423) intermediates through the elimination of HX. researchgate.net The generation of a benzyne from this compound would lead to subsequent cycloaddition or nucleophilic addition reactions.

Furthermore, for reactions involving the iodo-substituent, a single-electron transfer (SRN1) mechanism could be operative, which would involve aryl radical intermediates. researchgate.net This pathway is more common for heavier halogens like iodine and is distinct from the polar SNAr mechanism. researchgate.net

Transition State Analysis

Each step in a reaction mechanism proceeds through a high-energy transition state. For the SNAr mechanism, two principal transition states are involved:

TS1: The transition state leading to the formation of the Meisenheimer complex. Here, the C-Nu bond is partially formed, and the aromatic π-system is being disrupted. The carbon atom at the site of attack is undergoing rehybridization from sp² to sp³.

TS2: The transition state for the breakdown of the Meisenheimer complex. In this state, the C-L (leaving group) bond is partially broken as the aromatic system is reformed.

The relative energies of these transition states determine the rate of the individual steps. For instance, in cases where the expulsion of fluoride is the RDS, the energy of TS2 would be higher than that of TS1. researchgate.net Computational studies on related systems have shown that a three-centered transition state can be involved in certain metal-mediated cross-coupling reactions, providing an alternative pathway to the classic SNAr mechanism. researchgate.net

Influence of Substituents on Reaction Pathways and Selectivity

The four substituents on the benzene (B151609) ring—fluoro, iodo, and two methoxy (B1213986) groups—exert profound control over the molecule's reactivity and the regiochemical outcome of its reactions.

The electronic nature of the substituents creates a polarized aromatic system.

Fluoro Group: Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect (-I). This effect deactivates the ring towards electrophilic attack but activates it for nucleophilic attack by stabilizing the negative charge in the Meisenheimer intermediate. While fluorine also has a resonance-donating effect (+M) via its lone pairs, the inductive effect is generally dominant for halogens. quora.com

This "push-pull" system, with electron-donating methoxy groups and the electron-withdrawing fluorine, significantly influences the electron distribution and potential sites for reaction. The iodine atom also contributes with a weak -I effect and its high polarizability can stabilize nearby charges.

| Methoxy (-OCH₃) | Weak, withdrawing | Strong, donating | Deactivating (if not ortho/para to leaving group) |

Steric effects relate to the size of the substituents and their ability to physically block the approach of a reagent.

Iodine Atom: Iodine is a large atom and introduces significant steric bulk. This can hinder the approach of nucleophiles to the adjacent positions. However, this steric strain in the ground state can sometimes be relieved in the transition state, lowering the activation energy for substitution at the iodo-position. researchgate.net

Methoxy Groups: While not as large as iodine, the methoxy groups, particularly with their potential for rotation, also contribute to the steric environment around the ring.

Regiocontrol, or the selectivity for one position over another, is a result of the combination of these electronic and steric factors. In an SNAr reaction, a nucleophile will preferentially attack a carbon that is (a) attached to a good leaving group (I > Br > Cl > F for bond strength, but F is often an excellent leaving group in SNAr due to its ability to stabilize the intermediate) and (b) electronically activated (made more electrophilic) by electron-withdrawing groups. The methoxy groups, being electron-donating, would electronically disfavor attack at the carbons they are attached to. Therefore, nucleophilic attack is most likely at C-1 (bearing the fluoro group) or C-2 (bearing the iodo group). The ultimate product distribution would depend on the specific nucleophile, solvent, and reaction conditions.

Computational and Theoretical Chemistry of this compound

Theoretical and computational chemistry plays a crucial role in modern chemical research, offering insights into molecular structure, reactivity, and properties. Methodologies such as Density Functional Theory (DFT) and Molecular Orbital Theory are fundamental tools for chemists. DFT is widely used to investigate the electronic structure of molecules, predict reaction mechanisms, and determine energetic profiles. Molecular Orbital Theory provides a framework for understanding chemical bonding and the electronic properties of molecules.

For many related organohalogen and aromatic compounds, extensive computational studies exist. These studies typically explore aspects such as:

Energetic profiles of reaction mechanisms: Calculating the energy changes that occur during a chemical reaction to determine its feasibility and kinetics.

Prediction of reactivity and selectivity: Using computational models to predict how and where a molecule is likely to react.

Analysis of electronic structure and bonding: Examining the distribution of electrons and the nature of the chemical bonds within a molecule to understand its stability and properties.

Computational design of novel reactions and catalysts: Employing theoretical calculations to design new synthetic routes and more efficient catalysts.

However, at present, specific research detailing these aspects for this compound has not been identified. The absence of such data prevents a detailed discussion and the creation of data tables as requested for the following outlined sections:

Computational and Theoretical Chemistry of 1 Fluoro 2 Iodo 3,4 Dimethoxybenzene

Computational Design of Novel Reactions and Catalysts

Further original research and publication in peer-reviewed scientific journals would be required to populate these areas with accurate and detailed information. The scientific community relies on such published data to build a collective understanding of chemical compounds. Without these foundational studies, a comprehensive article on the computational and theoretical chemistry of 1-Fluoro-2-iodo-3,4-dimethoxybenzene cannot be constructed.

Role As a Building Block and Precursor in Organic Synthesis

Synthesis of Complex Aromatic Architectures

The structure of 1-Fluoro-2-iodo-3,4-dimethoxybenzene makes it a theoretical candidate for the synthesis of complex aromatic systems. The iodo group is a well-established handle for transition metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings, which are pivotal in the construction of extended aromatic frameworks.

Construction of Polycyclic Aromatic Compounds

In theory, the iodo group of this compound could be utilized in palladium-catalyzed reactions to append other aromatic rings, leading to the formation of polycyclic aromatic hydrocarbons (PAHs). For instance, an intramolecular Heck reaction could potentially be employed to form a new ring by coupling the iodo-substituted position with another part of a larger molecule. Similarly, sequential Suzuki or Sonogashira couplings could be envisioned to build up complex polycyclic systems. However, specific examples of these transformations using this compound as the starting material are not documented in the available scientific literature.

Iterative Functionalization for Advanced Molecular Structures

The distinct reactivity of the iodo and fluoro substituents could theoretically allow for a stepwise or iterative functionalization strategy. The carbon-iodine bond is significantly more reactive in typical palladium-catalyzed cross-coupling reactions than a carbon-fluorine bond. This would allow for selective reaction at the iodo-position, leaving the fluoro-position intact for subsequent transformations. This iterative approach is a powerful strategy for the controlled synthesis of highly substituted and complex molecular architectures. While this is a plausible synthetic strategy, no specific instances of its application with this compound have been reported.

Precursor to Biologically Relevant Scaffolds

Fluorine-containing molecules are of significant interest in medicinal chemistry due to the unique properties that fluorine imparts, such as increased metabolic stability, enhanced binding affinity, and altered acidity of neighboring functional groups. The this compound scaffold contains the necessary elements to be considered a potential precursor for biologically active molecules. The dimethoxybenzene core is found in numerous natural products and pharmaceuticals. The strategic placement of the fluoro and iodo groups would allow for the introduction of various pharmacophores through cross-coupling reactions. Nevertheless, a direct link between this compound and the synthesis of specific biologically relevant scaffolds is not established in the reviewed literature.

Design of Functional Molecules using this compound as a Synthon

A synthon is a conceptual unit within a molecule that assists in the planning of a synthesis. This compound could be regarded as a versatile synthon for a substituted benzene (B151609) ring in the design of functional molecules for materials science or medicinal chemistry. The combination of its substituents offers a platform for creating a diverse range of derivatives with tailored electronic and steric properties. For example, the iodo group could be replaced with chromophoric or electronically active groups via cross-coupling to generate materials with interesting photophysical properties. Despite these theoretical possibilities, there is a lack of published research demonstrating the practical application of this compound as a synthon in the design and synthesis of functional molecules.

Advanced Synthetic Strategies and Methodological Innovations

Green Chemistry Approaches

Green chemistry principles aim to reduce the environmental impact of chemical processes. For the synthesis of 1-Fluoro-2-iodo-3,4-dimethoxybenzene, this involves developing methods that use less hazardous substances, reduce waste, and improve energy efficiency.

Solvent-Free and Environmentally Benign Conditions

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents. Research has demonstrated the feasibility of performing aromatic iodinations under solvent-free reaction conditions (SFRC). For instance, the iodination of various activated aromatic compounds, including dimethoxybenzene derivatives, has been successfully achieved using elemental iodine with an oxidizing agent under solvent-free conditions. researchgate.netpsu.edu One approach involves the use of a solid oxidant, such as the urea-hydrogen peroxide (UHP) adduct, which acts as a "dry carrier" of hydrogen peroxide, minimizing the need for a solvent. psu.edunih.gov Such methods have been shown to be efficient for the iodination of the aromatic ring in compounds like 1,2-dimethoxybenzene (B1683551) and 1,3-dimethoxybenzene. psu.edu

Another environmentally benign approach is the use of water as a solvent. sciencemadness.org The iodination of dimethoxy and trimethoxy substituted benzene (B151609) derivatives has been reported using an iodine-hydrogen peroxide combination in water, offering a greener alternative to traditional organic solvents. thieme-connect.com The use of aqueous hydrogen peroxide (30%) as the oxidant under solvent-free conditions has also been explored for the iodination of methoxy-substituted aromatic compounds. researchgate.net These methodologies could potentially be adapted for the synthesis of this compound, although the specific reaction conditions would need to be optimized to account for the electronic effects of the fluorine substituent.

Table 1: Comparison of Solvent Conditions for Aromatic Iodination

| Solvent Condition | Reagents | Substrate Examples | Key Advantages |

| Solvent-Free | I₂ / Urea-H₂O₂ (UHP) | Dimethoxybenzenes, Anilines, Phenols | Reduced solvent waste, ease of product isolation. psu.edunih.gov |

| Water | I₂ / H₂O₂ | Dimethoxybenzenes | Environmentally benign solvent, improved safety. sciencemadness.orgthieme-connect.com |

| Aqueous Methanol | KI / (NH₄)₂S₂O₈ | Phenols, Anilines | Acid-free, compatible with oxidizable groups. organic-chemistry.org |

Use of Sustainable Reagents and Catalysts

The choice of reagents and catalysts is paramount in developing sustainable synthetic routes. For the iodination step in the synthesis of this compound, several greener alternatives to traditional, often hazardous, iodinating agents are available.

Sustainable oxidants are a key focus. Sodium percarbonate (SPC), a stable, inexpensive, and eco-friendly commercial product, has been successfully used as an oxidant for the iodination of a wide range of aromatic compounds. nih.govmdpi.com It serves as a solid source of hydrogen peroxide, making it safer and easier to handle. nih.gov Procedures using either molecular iodine or potassium iodide with SPC as the oxidant have been developed for various arenes. nih.gov

The use of catalysts can also enhance the sustainability of the process. Organocatalysis, for example, avoids the use of heavy metals. A mild and selective organocatalytic method for the iodination of activated aromatic compounds has been developed using 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) as the iodine source with a thiourea (B124793) catalyst. organic-chemistry.org This method is highly regioselective and proceeds under mild conditions. organic-chemistry.org Enzyme-catalyzed reactions represent another frontier in sustainable synthesis. Laccase, for instance, has been used to catalyze the iodination of p-substituted phenols using potassium iodide as the iodine source and aerial oxygen as the ultimate oxidant, representing a highly sustainable and efficient method. rsc.org While direct application to this compound would require further research, these examples highlight the potential for developing enzymatic or organocatalytic iodination steps.

Electrochemical methods offer a reagent-free activation pathway. The electrochemical iodination of aromatic compounds can be achieved by generating the iodinating species in situ from iodides, using electrons as the primary "reagent". nih.govgoogle.com This approach avoids the use of chemical oxidants and can often be performed in environmentally benign solvents like water or lower alcohols. nih.govgoogle.com

Table 2: Overview of Sustainable Reagents and Catalysts for Aromatic Iodination

| Reagent/Catalyst System | Iodine Source | Oxidant/Activator | Key Features |

| Sodium Percarbonate (SPC) | I₂ or KI | SPC | Eco-friendly, stable, and inexpensive solid oxidant. nih.govmdpi.com |

| Thiourea Organocatalyst | DIH | - | Metal-free, mild conditions, high regioselectivity. organic-chemistry.org |

| Laccase Enzyme | KI | O₂ (air) | Highly sustainable, uses a renewable catalyst and oxidant. rsc.org |

| Electrochemical Synthesis | Iodides | Electrons | Reagent-free activation, avoids chemical oxidants. nih.govgoogle.com |

Flow Chemistry and Continuous Processing

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. mdpi.comresearchgate.net These benefits are particularly relevant for the synthesis of fine chemicals like this compound.

The integration of multiple reaction steps into a single, continuous sequence, known as a "telescoped" synthesis, is another powerful feature of flow chemistry. researchgate.net This approach avoids the isolation and purification of intermediates, reducing waste and processing time. mdpi.com For example, a flow process could be designed to first synthesize the 1-fluoro-3,4-dimethoxybenzene precursor and then directly feed it into a second reactor for the iodination step. While a specific flow synthesis for this compound has not been reported, the principles have been successfully applied to a wide range of aromatic functionalization reactions, including halogenations. mdpi.com

Chemoinformatics and High-Throughput Experimentation in Reaction Discovery

Chemoinformatics and high-throughput experimentation (HTE) are powerful tools for accelerating the discovery and optimization of new synthetic reactions. nih.govdomainex.co.uk For a target molecule like this compound, these approaches can be used to rapidly screen a wide range of reaction conditions to find the optimal parameters for its synthesis.

HTE involves running a large number of experiments in parallel, often in microtiter plates, using robotic liquid handlers for precise reagent dispensing. nih.gov This allows for the systematic evaluation of numerous variables, such as catalysts, solvents, bases, temperatures, and reaction times. The results of these experiments are typically analyzed using rapid techniques like mass spectrometry. nih.gov This data can then be used to construct "heat maps" that visually represent the most promising reaction conditions. nih.govdomainex.co.uk This methodology has been successfully applied to optimize nucleophilic aromatic substitution (S_NAr) reactions, which are relevant to the synthesis of functionalized aromatic compounds. nih.gov

Chemoinformatics plays a crucial role in designing these experiments and analyzing the large datasets they generate. By applying computational models and statistical analysis, it is possible to identify trends and relationships that might not be apparent from manual inspection of the data. This can lead to a deeper understanding of the reaction mechanism and facilitate the development of more efficient and robust synthetic protocols. virginia.edu The vast number of possible substitution patterns on a benzene ring highlights the importance of computational tools in navigating complex synthetic challenges. sciencedaily.com

Process Analytical Technology (PAT) for Reaction Monitoring and Control

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. mt.comlongdom.org The goal of PAT is to ensure final product quality by building it into the process from the start. mt.com For the synthesis of this compound, PAT can be used to monitor the reaction in real-time, providing valuable insights into reaction kinetics, mechanisms, and the formation of impurities. mt.comyoutube.com

Spectroscopic techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful PAT tools that can be implemented using in-situ probes inserted directly into the reaction vessel. americanpharmaceuticalreview.comrsc.org These techniques provide real-time data on the concentration of reactants, products, and intermediates, allowing for precise control over the reaction. americanpharmaceuticalreview.com For example, the progress of an iodination reaction could be monitored by tracking the disappearance of the starting material's characteristic spectral peaks and the appearance of the product's peaks. youtube.com

The data generated by PAT tools can be used to create kinetic models of the reaction, which can then be used to optimize process parameters such as temperature, reagent addition rates, and reaction time. researchgate.net This data-rich approach to process development is particularly valuable when integrated with continuous flow chemistry, enabling the development of self-optimizing systems that can maintain optimal reaction conditions via feedback control loops. americanpharmaceuticalreview.com This level of control is crucial for ensuring the consistent and high-quality production of complex molecules like this compound. sigmaaldrich.com

Conclusion and Future Research Directions

Summary of Key Research Findings for 1-Fluoro-2-iodo-3,4-dimethoxybenzene

Direct and extensive research focused exclusively on this compound is not widespread in publicly accessible literature. However, a significant amount can be inferred from the well-established chemistry of its constituent functional groups and related polyhalogenated dimethoxyarenes. The key characteristics and expected reactivity are summarized below.

The primary feature of this molecule is the differential reactivity of the carbon-halogen bonds. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-fluorine bond, making it the primary site for reactions such as transition-metal-catalyzed cross-coupling. This allows for the selective functionalization at the C2 position. The presence of two electron-donating methoxy (B1213986) groups at the C3 and C4 positions activates the aromatic ring, influencing its electronic properties and the reactivity of the adjacent C-I bond.

These characteristics make this compound a potentially valuable building block for synthesizing more complex, highly substituted aromatic compounds. The fluorine atom can be retained for its desirable properties in final target molecules, particularly in medicinal chemistry, or it can be targeted for functionalization under more forcing conditions after the more labile iodine has been replaced.

Table 1: Inferred Properties and Reactivity of this compound

| Property | Description |

| Primary Reactive Site | The Carbon-Iodine bond at the C2 position is the most reactive site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). |

| Secondary Reactive Site | The Carbon-Fluorine bond at the C1 position is significantly more stable but can be functionalized under harsher conditions or with specific catalytic systems for C-F activation. rsc.org |

| Electronic Effects | The two methoxy groups are strongly electron-donating, activating the ring towards electrophilic substitution and influencing the regioselectivity of reactions. |

| Potential as Building Block | Serves as a scaffold for the sequential introduction of different functional groups, enabling the rapid construction of complex molecular architectures. nih.gov |

Emerging Research Avenues in Polyhalogenated Dimethoxyarene Chemistry

The field of polyhalogenated dimethoxyarene chemistry, to which this compound belongs, is a fertile ground for new discoveries. Dimethoxybenzene derivatives are recognized for their versatility and importance in various applications, including pharmaceuticals and materials science. nih.gov

Emerging research is focused on several key areas:

Novel Synthesis and Characterization: The development of efficient synthetic routes to novel polyhalogenated and functionalized dimethoxybenzene derivatives is ongoing. nih.gov This includes detailed structural and electronic analysis using techniques like X-ray crystallography and Density Functional Theory (DFT) calculations to understand their properties and predict their reactivity. nih.gov

Advanced Materials: There is growing interest in incorporating dimethoxybenzene units into conjugated polymers for applications in electronics, such as electrochemiluminescence-based sensors. mdpi.com The specific substitution patterns can be tuned to control the electronic properties, like the HOMO-LUMO gap, of the resulting materials. mdpi.com

Medicinal Chemistry Applications: Dimethoxybenzene scaffolds are present in numerous biologically active compounds and natural products. Research is actively exploring new derivatives for their therapeutic potential, leveraging their unique structural and electronic features. nih.gov

Challenges and Opportunities in Selective Functionalization

The selective functionalization of polyhalogenated arenes is a highly sought-after goal in synthetic chemistry, offering both significant challenges and valuable opportunities. nih.gov

Challenges:

Site-Selectivity: The primary challenge lies in achieving high selectivity in molecules with multiple, chemically similar reactive sites. For polyhalogenated arenes with identical halogens, differentiation can be incredibly difficult due to the inherent similarities in the reactivity of the C-X bonds. nih.gov

Reaction Control: Achieving selectivity often requires careful tuning of reaction conditions, including the choice of catalyst, ligands, solvents, and temperature. This can be a complex and empirical process.

C-F Bond Activation: While the C-F bond is the strongest carbon-halogen bond, its selective activation without disturbing other functional groups remains a significant hurdle in synthetic chemistry. rsc.org

Opportunities:

Sequential Cross-Coupling: The presence of different halogens with distinct reactivities, such as iodine and fluorine in this compound, presents a prime opportunity for site-selective, sequential functionalization. nih.gov The C-I bond can be selectively targeted with palladium or copper catalysts, leaving the C-F bond intact for a subsequent transformation.

Rapid Complexity Generation: Site-selective cross-coupling enables the efficient and rapid construction of complex, value-added molecules from readily available polyhalogenated precursors. nih.gov This strategy is highly valuable in medicinal, agrochemical, and materials science research.

Predictive Models: There is an opportunity to use computational methods and empirical data, such as NMR chemical shifts, to better predict the site selectivity in cross-coupling reactions of polyhalogenated systems. nih.gov

Potential for Novel Methodologies and Applications

The unique structure of this compound makes it a candidate for the development and application of novel synthetic methodologies.

Novel Methodologies:

Catalyst Development: There is potential for designing new transition-metal catalyst systems with tailored ligands that can enhance the selectivity of C-I versus C-F bond functionalization or even enable selective C-H functionalization at one of the available ring positions.

C-H Functionalization: Direct C-H functionalization represents a highly efficient synthetic strategy. mdpi.com Future work could explore the regioselective functionalization of the C5 or C6 positions of the this compound ring, guided by the existing substituents, using modern catalytic methods. nih.govethz.ch

Photoredox Catalysis: Visible-light photoredox catalysis offers mild and sustainable reaction conditions. beilstein-journals.org Applying these methods to molecules like this compound could open new pathways for radical-based functionalization, potentially leading to novel transformations that are inaccessible through traditional thermal methods.

Potential Applications:

Medicinal Chemistry: Fluorine-containing compounds are prevalent in pharmaceuticals due to the favorable metabolic stability and binding properties conferred by the fluorine atom. As such, this compound is an attractive starting material for the synthesis of new drug candidates. Its ability to undergo selective cross-coupling allows for the creation of diverse libraries of compounds for biological screening.

Agrochemicals and Materials Science: The principles that make this compound attractive for medicinal chemistry also apply to the development of new agrochemicals and advanced materials, where precise control over molecular structure is essential for function. nih.gov

Molecular Probes: The ability to selectively introduce different functionalities could allow for the synthesis of tailored molecular probes for use in chemical biology and diagnostics, where one part of the molecule could be a reporter group and another a binding moiety.

Q & A

Q. Critical parameters :

- Temperature control (<0°C for iodination to minimize polyiodination).

- Solvent choice (e.g., dichloromethane for iodination, THF for fluorination).

- Protecting group strategies to prevent demethylation during fluorination .

Basic: How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structural isomers?

Answer:

- ¹H NMR : Methoxy groups at positions 3 and 4 appear as singlets (~δ 3.8–4.0 ppm). Coupling between fluorine (¹⁹F) and adjacent protons may split signals.

- ¹⁹F NMR : A singlet at ~δ -110 ppm (para to iodine) confirms fluorine’s position.

- Mass Spectrometry (MS) : Molecular ion peak at m/z 296 (C₈H₇FIO₂⁺) with characteristic iodine isotope patterns (M+2 peak ~97% of M⁺).

- IR : Stretching vibrations for C-F (~1220 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹) .

Advanced: What factors govern regioselectivity in nucleophilic aromatic substitution (NAS) reactions targeting the iodine substituent?

Answer:

The iodine atom at position 2 is activated for NAS due to:

Electron-withdrawing effects : Fluorine (position 1) and methoxy groups (positions 3,4) create an electron-deficient ring, favoring nucleophilic attack.

Steric accessibility : Iodine’s larger size reduces steric hindrance compared to methoxy groups.

Q. Methodological considerations :

- Use polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Catalytic systems (e.g., Pd(0) for cross-coupling) enhance reactivity with arylboronic acids or amines .

Advanced: How can computational modeling predict the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Answer:

Density Functional Theory (DFT) calculations can:

Evaluate transition states : Assess energy barriers for oxidative addition of Pd(0) to the C-I bond.

Analyze electronic effects : Frontier Molecular Orbital (FMO) theory predicts electron-rich/electron-poor regions influencing coupling efficiency.

Q. Case study :

- Aryl iodide derivatives with electron-withdrawing groups (e.g., fluorine) show higher oxidative addition rates due to lowered LUMO energy .

Basic: What purification strategies are effective for isolating this compound from reaction mixtures?

Answer:

- Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) to separate iodinated products.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals due to the compound’s moderate polarity.

- HPLC : Reverse-phase C18 columns resolve trace isomers (e.g., 1-iodo-3-fluoro derivatives) .

Advanced: How does the compound’s electronic structure influence its application in medicinal chemistry as a kinase inhibitor scaffold?

Answer:

The fluorine and methoxy groups:

Enhance metabolic stability : Fluorine reduces oxidative degradation.

Tune lipophilicity : Methoxy groups improve membrane permeability (logP ~2.5).

Direct interactions : Iodine serves as a halogen bond donor with kinase ATP-binding pockets.

Q. Methodological validation :

- Molecular docking : Simulate binding to kinases (e.g., EGFR) using Schrödinger Suite.

- SAR studies : Replace iodine with smaller halogens (e.g., Br) to assess potency changes .

Advanced: What analytical challenges arise in quantifying trace degradation products of this compound under oxidative conditions?

Answer:

Key degradation pathways :

- Demethylation of methoxy groups under acidic/oxidative conditions.

- Deiodination via radical mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.